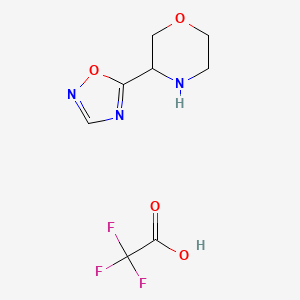
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Übersicht
Beschreibung
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid (TFA) is a versatile and important reagent used in organic synthesis. It is a member of the family of oxadiazol-5-yl morpholine compounds, which are used in a wide variety of applications, including the synthesis of a variety of organic compounds, the synthesis of peptides and proteins, and the stabilization of metal complexes. TFA is a powerful reagent used to control pH, and it is a common component of many organic synthesis protocols.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are known for their wide range of biological activities, making them an area of intense study for the development of new therapeutic agents. These compounds exhibit a broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019). This wide range of activities is attributed to the oxadiazole ring's ability to effectively bind with different enzymes and receptors through numerous weak interactions, enhancing its potential for diverse therapeutic applications.
Synthetic and Medicinal Chemistry Applications
The structural uniqueness of the 1,3,4-Oxadiazole core also renders these compounds as valuable scaffolds in synthetic and medicinal chemistry for the design of new drugs. Their peculiar structural feature, with pyridine-type nitrogen atoms, provides beneficial interactions within biological systems. Recent advances in the synthesis of 1,3,4-oxadiazole derivatives have highlighted their potential in developing novel therapeutic agents with enhanced efficacy and reduced toxicity (Nayak & Poojary, 2019). These compounds are being extensively used and studied for the treatment of various ailments, contributing significantly to the field of medicinal chemistry.
Drug Development and Biological Studies
Significant research efforts have been dedicated to exploring the biological activities of 1,3,4-oxadiazole containing compounds. These efforts have resulted in identifying compounds with high therapeutic potency across a variety of conditions. The pharmacological importance of the 1,3,4-oxadiazole core in drug development is underscored by its inclusion in compounds demonstrating effective antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities (Rana et al., 2020).
Eigenschaften
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)morpholine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHHUMSDFZADAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NO2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
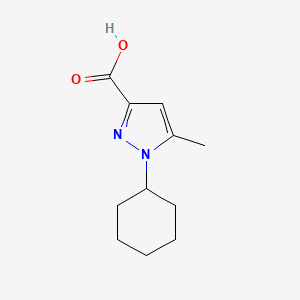
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)
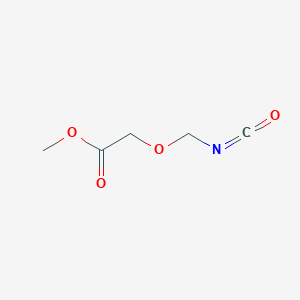
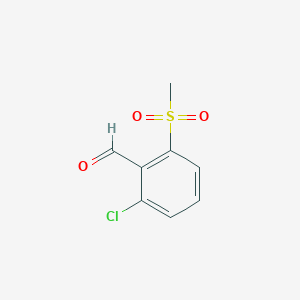
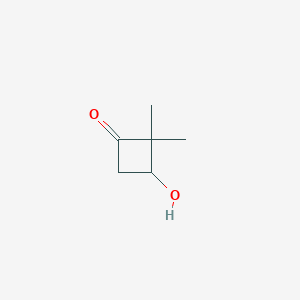
![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)
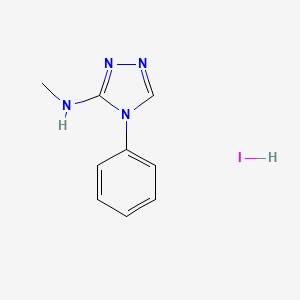
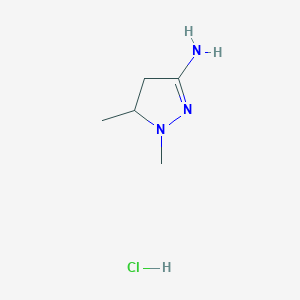
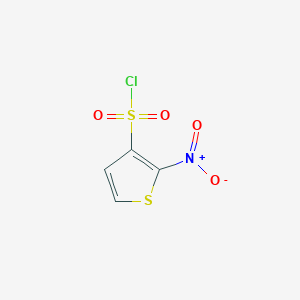
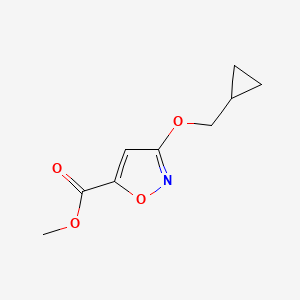
![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
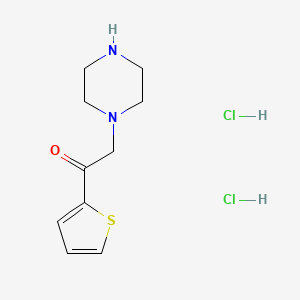
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)